molecular formula C15H15NO4S B5199586 ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5199586
M. Wt: 305.4 g/mol
InChI Key: BIZMMICAXDMOKO-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various pharmaceuticals and has been studied extensively for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. This compound has also been shown to exhibit potent antimicrobial activity, likely through the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways involved in inflammation and cancer progression. This compound has also been found to exhibit significant antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its high potency and specificity towards certain targets, which makes it a useful tool for studying various biological processes. However, this compound also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are numerous potential future directions for the study of ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. Some possible areas of research include the development of new drugs based on this compound, the exploration of its potential as an antimicrobial agent, and the investigation of its effects on various signaling pathways involved in inflammation and cancer progression. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.

Synthesis Methods

The synthesis of ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of ethyl acetoacetate with 4-methylbenzaldehyde and thiosemicarbazide in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

Ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-3-20-13(17)9-16-14(18)12(21-15(16)19)8-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZMMICAXDMOKO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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